(2S)-2-(4-bromophenyl)pyrrolidine

Catalog No.
S760451
CAS No.
1189152-82-6
M.F
C10H12BrN
M. Wt
226.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-(4-bromophenyl)pyrrolidine

CAS Number

1189152-82-6

Product Name

(2S)-2-(4-bromophenyl)pyrrolidine

IUPAC Name

(2S)-2-(4-bromophenyl)pyrrolidine

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

InChI

InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m0/s1

InChI Key

HIJZBROSVFKSCP-JTQLQIEISA-N

SMILES

C1CC(NC1)C2=CC=C(C=C2)Br

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)Br

Isomeric SMILES

C1C[C@H](NC1)C2=CC=C(C=C2)Br

Medicinal Chemistry

(2S)-2-(4-bromophenyl)pyrrolidine serves as a valuable building block for the synthesis of more complex molecules with potential drug discovery applications. Its chiral nature and the presence of a reactive amine group allow for further functionalization, leading to diverse libraries of potential drug candidates. A study published in the European Journal of Medicinal Chemistry explored the synthesis and biological evaluation of (2S)-2-(4-bromophenyl)pyrrolidine derivatives as cholesterol absorption inhibitors, highlighting its potential in the development of drugs for hypercholesterolemia [].

Organic Chemistry

(2S)-2-(4-bromophenyl)pyrrolidine finds use as a chiral ligand in asymmetric catalysis. Chiral ligands play a crucial role in promoting and controlling the stereoselectivity of reactions, allowing for the production of enantiopure compounds. A research article in Tetrahedron Letters demonstrated the application of (2S)-2-(4-bromophenyl)pyrrolidine-derived ligands in the asymmetric hydrogenation of ketones, achieving high enantioselectivities [].

The compound (2S)-2-(4-bromophenyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of a bromophenyl group at the second position of the pyrrolidine ring. This compound has garnered attention due to its potential applications in medicinal chemistry and its unique structural properties. The molecular formula for (2S)-2-(4-bromophenyl)pyrrolidine is C₁₁H₁₄BrN, and it has a molecular weight of approximately 240.14 g/mol .

(2S)-2-(4-bromophenyl)pyrrolidine has potential applications in several fields:

  • Pharmaceuticals: As a building block for designing novel drugs targeting specific receptors or pathways.
  • Material Science: Its unique properties may be exploited in developing new materials with tailored functionalities.
  • Chemical Research: Used as an intermediate in organic synthesis for creating more complex molecules.

The biological activity of (2S)-2-(4-bromophenyl)pyrrolidine is linked to its structural features that allow for interactions with biological targets. Pyrrolidine derivatives are known for their role as scaffolds in drug discovery, particularly in developing compounds with antimicrobial, anti-inflammatory, and analgesic properties. Studies have shown that modifications to the pyrrolidine ring can significantly influence pharmacological profiles, including receptor binding affinity and selectivity .

Interaction studies involving (2S)-2-(4-bromophenyl)pyrrolidine often focus on its binding affinity to various biological targets. The presence of the bromophenyl group may enhance lipophilicity and alter interaction profiles with proteins and enzymes, influencing pharmacodynamics and pharmacokinetics. Research into structure-activity relationships (SAR) has shown that modifications to either the pyrrolidine or phenyl moieties can lead to significant changes in biological activity .

Similar compounds to (2S)-2-(4-bromophenyl)pyrrolidine include:

  • (2S)-2-(3-bromophenyl)pyrrolidine
    • Contains a bromine atom at the meta position.
    • May exhibit different biological activities due to positional isomerism.
  • (2S)-2-(phenyl)pyrrolidine
    • Lacks bromination but retains a phenyl group.
    • Serves as a simpler analog for comparison.
  • (2S)-2-(4-chlorophenyl)pyrrolidine
    • Substituted with chlorine instead of bromine.
    • Provides insights into halogen effects on biological activity.

Comparison Table

Compound NameHalogen TypePositionNotable Features
(2S)-2-(4-bromophenyl)pyrrolidineBromineParaEnhanced lipophilicity; potential pharmacological effects
(2S)-2-(3-bromophenyl)pyrrolidineBromineMetaDifferent interaction profiles due to isomerism
(2S)-2-(phenyl)pyrrolidineNoneN/ASimpler structure; baseline for biological activity comparison
(2S)-2-(4-chlorophenyl)pyrrolidineChlorineParaComparison of halogen effects on activity

This detailed analysis highlights the unique characteristics and potential applications of (2S)-2-(4-bromophenyl)pyrrolidine in both synthetic chemistry and medicinal research.

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Wikipedia

(S)-2-(4-Bromophenyl)pyrrolidine

Dates

Modify: 2023-08-15

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